BENGHE Foundational & Exploratory

Check Availability & Pricing

The Dichotomous Role of CD161 in HIV and HCV
Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CcDi161

Cat. No.: B15569029

For Immediate Release

[City, State] — [Date] — A comprehensive technical guide released today offers researchers,
scientists, and drug development professionals an in-depth analysis of the C-type lectin
receptor CD161 and its complex role in the immunopathogenesis of Human Immunodeficiency
Virus (HIV) and Hepatitis C Virus (HCV) infections. This guide provides a detailed examination
of CD161-expressing immune cells, their functional characteristics, associated signaling
pathways, and key experimental methodologies.

CD161, a marker historically associated with Natural Killer (NK) cells, is now recognized as a
critical player in T cell biology, delineating functionally distinct subsets of T lymphocytes. Its
expression and function are significantly altered during chronic viral infections, presenting both
potential therapeutic targets and challenges in the development of effective immunotherapies.

CD161 Expression and Function in HCV Infection

In the context of HCV infection, a virus primarily targeting the liver, CD161 expression is
notably upregulated on virus-specific CD8+ T cells.[1] This elevated expression is a hallmark of
a distinct T cell differentiation pathway characterized by a pro-inflammatory phenotype. These
CD161+ T cells are capable of producing inflammatory cytokines like interferon-gamma (IFN-y)
and tumor necrosis factor-alpha (TNF-a), but exhibit limited cytotoxic capabilities, with low
levels of granzyme B and perforin, and proliferate poorly.[1] This functional dichotomy suggests
a role for CD161+ T cells in the chronic inflammation and liver damage associated with HCV
infection.[2][3][4][5]
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CD161+ CD4+ T cells are also enriched in the liver during chronic hepatitis C and are
associated with the co-secretion of IL-22 and IFN-y.[6] Furthermore, the expression of CD161
on CD8+ T cells is closely linked to the chemokine receptor CXCR6, which plays a crucial role
in liver homing, suggesting a mechanism for the accumulation of these cells in the infected
organ.[1]

The Depletion of CD161++/MAIT Cells in HIV
Infection

In stark contrast to HCV infection, HIV infection is characterized by a profound and early
decrease in a specific subset of CD161-expressing T cells: the CD161++/MAIT (Mucosal-
Associated Invariant T) cells.[7][8] This depletion occurs in both peripheral blood and mucosal
tissues, particularly the gut, and is not reversed by highly active antiretroviral therapy (HAART).

[7]L8]

MAIT cells are crucial for mucosal immunity and defense against pathogens.[7] Their loss in
HIV infection may contribute to impaired mucosal barrier function, leading to microbial
translocation and systemic immune activation, which are key drivers of HIV disease
progression.[7] The mechanisms behind this depletion are thought to involve accumulation in
tissues and activation-induced cell death.[7][8] Interestingly, some studies suggest that the
apparent reduction in peripheral MAIT cells might be due in part to a loss of CD161 expression
rather than solely cell death or tissue trafficking.[9][10]

Quantitative Data Summary

To facilitate a clear comparison of the differential impact of HIV and HCV on CD161-expressing
T cells, the following tables summarize key quantitative findings from the cited literature.

Table 1. CD161 Expression on CD8+ T Cells in Viral Infections
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Median
. . Cell Expression in Expression in
Viral Infection . . ) . Reference
Population Peripheral Tissue (Liver)
Blood
HCV-specific
HCV 16.8% 57.6% [1]
CD8+ T cells
HIV-specific N
HIV 3.3% Not specified [1]
CD8+ T cells
Cytomegalovirus  CMV-specific N
3.4% Not specified [1]
(CMV) CD8+ T cells
Influenza-specific N
Influenza 3.4% Not specified [1]

CD8+ T cells

Table 2: Characteristics of CD161+ yd T Cells in Chronic HCV

Healthy Chronic HCV
Parameter . p-value Reference
Controls Patients
Proportion of
CD161+Vyd T 82.1% 39% p=0.006 [11]
cells
Whole blood yd
T cell 70% 40% p=0.0031 [11]
populations
Predominant Vo
subset in
Vo2 Vol p=0.0173 [11]
CD161+yd T
cells

Table 3: CD161 Expression on CD4+ T Cells in HCV Infection
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Healthy HCV+

Location o p-value Reference
Donors Individuals

Blood

Frequency of Significantl

(Freq y Higher g Y p=0.02 [6]

CD161+CD4+ T lower

cells)

Liver (Infiltrating
CD4+ T cells
expressing
CD161)

Not specified Up to 50% Not applicable [6]

CD161 Signaling Pathways

The function of CD161 is mediated through its interaction with its ligand, the C-type lectin
domain family 2 member D (CLEC2D), also known as LLT1.[12][13] This interaction can
transmit both activating and inhibitory signals depending on the cellular context.

In NK cells, the ligation of CD161 by LLT1 generally results in an inhibitory signal, suppressing
cytotoxicity and cytokine secretion.[12][14] However, in T cells, the role of CD161 signaling is
more complex and appears to be co-stimulatory in some contexts.[15]

One identified signaling pathway involves the activation of acid sphingomyelinase (aSMase)
upon CD161 cross-linking.[16] This leads to the generation of ceramide, a second messenger
implicated in various cellular processes including apoptosis, proliferation, and differentiation.
[16]

Another pathway involves the interplay between CD161 and the TNF receptor family member
DR3. Signaling through DR3, in conjunction with IL-12 and IL-18, can potentiate the effector
functions of CD161+ T cells, leading to robust IFN-y production.[17][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CD161 expression on hepatitis C virus-specific CD8+ T cells suggests a distinct pathway
of T cell differentiation - PubMed [pubmed.ncbi.nim.nih.gov]

2. Immunobiology roles of the human CD161 receptor in T cells - PMC
[pmc.ncbi.nlm.nih.gov]

3. CD161-Expressing Human T Cells - PMC [pmc.ncbi.nim.nih.gov]
4. wjgnet.com [wjgnet.com]

5. Hepatic fibrosis changes in patients with chronic hepatitis C infection who respond to
direct-acting antivirals - PMC [pmc.ncbi.nim.nih.gov]

6. CD161+CD4+ T cells are enriched in the liver during chronic hepatitis and associated with
co-secretion of IL-22 and IFN-y - PMC [pmc.ncbi.nim.nih.gov]

7. Early and nonreversible decrease of CD161++/MAIT cells in HIV infection - PMC
[pmc.ncbi.nlm.nih.gov]

8. ashpublications.org [ashpublications.org]

9. CD161 Expression on Mucosa-Associated Invariant T Cells is Reduced in HIV-Infected
Subjects Undergoing Antiretroviral Therapy Who Do Not Recover CD4+ T Cells | Pathogens
and Immunity [paijournal.com]

10. View of CD161 Expression on Mucosa-Associated Invariant T Cells is Reduced in HIV-
Infected Subjects Undergoing Antiretroviral Therapy Who Do Not Recover CD4+ T Cells
[paijournal.com]

11. gut.bmj.com [gut.bmj.com]
12. What are CLEC2D inhibitors and how do they work? [synapse.patsnap.com]
13. sinobiological.com [sinobiological.com]

14. CD161 Defines a Functionally Distinct Subset of Pro-Inflammatory Natural Killer Cells -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15569029?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569029?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18219672/
https://pubmed.ncbi.nlm.nih.gov/18219672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3342360/
https://www.wjgnet.com/1007-9327/full/v20/i32/11033.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8981998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8981998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567342/
https://ashpublications.org/blood/article-abstract/121/6/951/31428
https://www.paijournal.com/index.php/paijournal/article/view/136
https://www.paijournal.com/index.php/paijournal/article/view/136
https://www.paijournal.com/index.php/paijournal/article/view/136
https://www.paijournal.com/index.php/paijournal/article/view/136/140
https://www.paijournal.com/index.php/paijournal/article/view/136/140
https://www.paijournal.com/index.php/paijournal/article/view/136/140
https://gut.bmj.com/content/60/Suppl_2/A43.1
https://synapse.patsnap.com/article/what-are-clec2d-inhibitors-and-how-do-they-work
https://www.sinobiological.com/resource/clec2d
https://pmc.ncbi.nlm.nih.gov/articles/PMC5900032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5900032/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 15. Immunobiology and conflicting roles of the human CD161 receptor in T cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 16. CD161 (human NKR-P1A) signaling in NK cells involves the activation of acid
sphingomyelinase - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. CD161 defines effector T cells that express light and respond to TL1A-DRS3 signaling -
PMC [pmc.ncbi.nim.nih.gov]

» 18. Frontiers | Immunobiology roles of the human CD161 receptor in T cells [frontiersin.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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